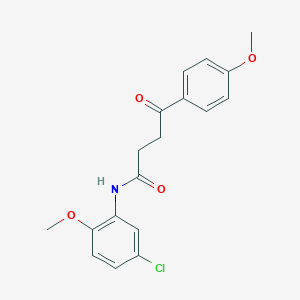
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as COBRA or NSC 62786 and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide involves the inhibition of specific enzymes and proteins. This compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. It has also been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This compound has also been found to have low toxicity in normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the product. Another future direction is the development of more effective formulations of this compound for in vivo administration. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of other diseases.
Métodos De Síntesis
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzenesulfonamide with 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole in the presence of a base. The reaction mixture is then heated, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c1-17-11-7-6-9(8-12(11)21-14(17)18)16-22(19,20)13-5-3-2-4-10(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWQSPQXPXEYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-YL)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


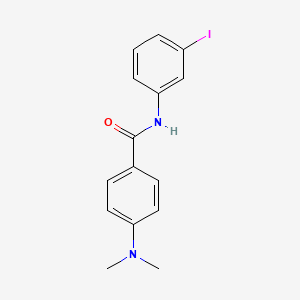
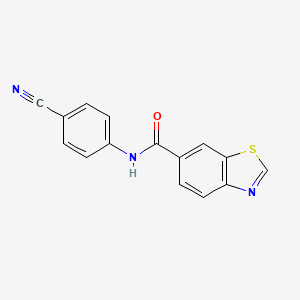
![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)
![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)

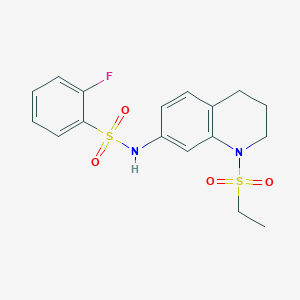
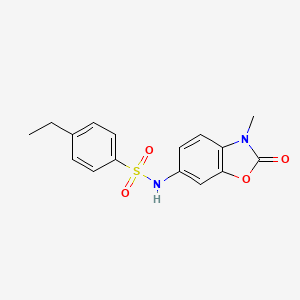
![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)
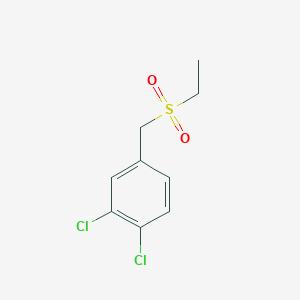
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)


